2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-6-3-4-1-2-5(8(12)13)9-7(4)10-6/h1-2H,3H2,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDPEGWJGNTFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Method Overview
The synthesis predominantly begins with the formation of a heterocyclic core through cyclization of appropriately substituted pyridine derivatives, followed by oxidation and functionalization to introduce the carboxylic acid group at the 6-position.
Key Steps
Preparation of Precursors:
Starting from ortho-iodo aminopyridines, which are synthesized via iodination of aminopyridines, or from pyridine dicarboxylic acids, as described in patent literature.Cyclization via Heck Coupling and Cyclization:
A typical route involves Heck coupling of ortho-iodo aminopyridines with suitable coupling partners, followed by cyclization under thermal or catalytic conditions to form the fused heterocycle.Oxidative Cyclization:
The cyclization often employs oxidative conditions, such as using palladium catalysts in the presence of oxidants like benzoquinone or molecular oxygen, to form the pyrrolo[2,3-b]pyridine core.
Research Data
Reduction and Functional Group Transformation
Method Overview
Following cyclization, reduction of keto groups and other functionalization steps are performed to obtain the target compound.
Key Techniques
Hydrogenation:
Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at mild conditions (room temperature to 40°C) to reduce keto groups or double bonds.Reduction with Metal Hydrides:
Use of sodium borohydride (NaBH₄) or similar reagents to selectively reduce keto groups, as demonstrated in patent.
Research Data
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ + Iodine | Reflux in acetic acid or ethanol | Reduced heterocycle | |
| Pd/C + H₂ | Room temp, 1–4 hours | Fully reduced heterocyclic core |
Oxidation to Introduce Carboxylic Acid Functionality
Method Overview
The carboxylic acid group at the 6-position is introduced through oxidative cleavage or oxidation of suitable precursors.
Key Methods
Oxidation of Methyl or Alkyl Side Chains:
Oxidants such as potassium permanganate (KMnO₄), chromium reagents, or organic oxidants like acetic acid with oxidizing agents are employed to convert methyl groups or alkyl side chains into carboxylic acids.Direct Oxidation of Heterocyclic Precursors:
Oxidative cyclization using reagents like acetic anhydride or acetic acid with oxidants to simultaneously form the heterocycle and introduce the carboxyl group.
Research Data
| Oxidant | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | Reflux in aqueous medium | Carboxylic acid derivatives | , |
| Organic oxidants | Reflux in acetic acid | 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
Specific Synthetic Routes from Patent Literature
Method 1: Cyclization of Pyridine Dicarboxylic Acid Derivatives
- Starting Material: Pyridine dicarboxylic acid derivatives.
- Process: Dewatering under reflux in acetic anhydride, followed by reaction with benzylamine to form diketone intermediates.
- Reduction: Catalytic hydrogenation or metal borohydride reduction to form the heterocyclic core.
- Cyclization and Oxidation: Cyclization under oxidative conditions yields the target acid.
Reference: CN102964346A.
Method 2: Synthesis via Heck Coupling and Cyclization
- Starting Material: Ortho-iodo aminopyridines.
- Steps: Heck coupling with phenylboronic acid, followed by cyclization at elevated temperatures in the presence of palladium catalysts.
- Functionalization: Oxidation or hydrolysis to introduce the carboxylic acid group.
Reference: WO2006059164A2.
Method 3: Direct Oxidation of Heterocyclic Intermediates
- Process: Oxidative cleavage of methyl or alkyl groups attached to the heterocycle using oxidants like acetic acid with oxidants or KMnO₄.
Reference: .
Summary of Preparation Methods
Notes and Observations
- The synthesis of 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is versatile, with routes ranging from precursor cyclization to oxidative functionalization.
- Patents provide detailed synthetic schemes, emphasizing the importance of palladium-catalyzed cyclizations and subsequent reductions or oxidations.
- The choice of method depends on the availability of starting materials, desired purity, and specific functional group transformations.
Final Remarks
The preparation of this heterocyclic compound involves sophisticated synthetic strategies combining cyclization, reduction, and oxidation steps. The most efficient routes involve initial formation of heterocyclic precursors via palladium-catalyzed coupling, followed by reduction and oxidative steps to install the carboxylic acid moiety at the 6-position. These methods are well-documented in patent literature and research articles, providing a robust foundation for further optimization and scale-up in medicinal chemistry applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as intermediates for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
Structural Features
The compound features a pyrrolopyridine core, which is known for its diverse biological activities. The presence of the carboxylic acid functional group enhances its solubility and potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolopyridines, including 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, exhibit significant anticancer properties. A study focused on related compounds demonstrated their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and metastasis. For instance, compound 4h from a related series showed IC50 values against FGFR1–4 in the nanomolar range and effectively inhibited breast cancer cell proliferation and induced apoptosis in vitro .
Kinase Inhibition
The compound has been investigated for its role as an inhibitor of SGK-1 kinase, which is involved in various cellular processes including electrolyte balance and cell proliferation. Inhibiting SGK-1 may provide therapeutic benefits for conditions such as renal and cardiovascular diseases . The synthesis of novel pyrrolopyridine derivatives has been reported to enhance selectivity and potency against SGK-1.
Neuroprotective Effects
Emerging studies suggest that pyrrolopyridine derivatives may also possess neuroprotective properties. These compounds are being explored for their ability to modulate neuroinflammation and protect neuronal cells from oxidative stress, making them potential candidates for treating neurodegenerative diseases.
Common Synthetic Routes
The synthesis of 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions including:
- Cyclization Reactions : Utilizing appropriate precursors to form the pyrrolopyridine core.
- Functional Group Modifications : Introducing carboxylic acid groups through oxidation or hydrolysis reactions.
- Purification Techniques : Employing chromatography methods to isolate pure compounds.
Case Study 1: FGFR Inhibition in Cancer Therapy
In a recent study published in RSC Advances, researchers synthesized a series of pyrrolopyridine derivatives and evaluated their activity against FGFRs. Compound 4h was highlighted for its potent inhibitory action against multiple FGFRs and demonstrated efficacy in inhibiting breast cancer cell lines .
Case Study 2: SGK-1 Kinase Inhibition
A patent application described the use of pyrrolopyridine compounds as SGK-1 inhibitors, indicating their potential therapeutic applications in managing electrolyte imbalances and renal diseases . This study emphasizes the need for further exploration into the pharmacodynamics and pharmacokinetics of these compounds.
Wirkmechanismus
The mechanism of action of 2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents | pKa (Predicted) | Density (g/cm³) | Synthesis Yield |
|---|---|---|---|---|---|---|
| 7H-Pyrrolo[2,3-d]pyrimidin-6-carboxylic acid | C₇H₅N₃O₂ | 163.13 | None | 3.02 | 1.617 | Not reported |
| 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid | C₈H₆N₂O₂ | 162.15 | None | Not reported | Not reported | 95% (analogs) |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | C₈H₅BrN₂O₂ | 241.04 | Br at position 5 | Not reported | Not reported | Not reported |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | C₈H₅FN₂O₂ | 180.14 | F at position 5 | Not reported | Not reported | 98% purity |
| 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | C₈H₅IN₂O₂ | 288.04 | I at position 4 | Not reported | Not reported | Not reported |
Key Observations :
- Core Structure Differences : The 2-oxo-3,7-dihydro modification in the target compound introduces partial saturation and a ketone group, which likely increases polarity and hydrogen-bonding capacity compared to fully aromatic analogs like 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid .
- Substituent Effects: Halogenation (Br, F, I) increases molecular weight and may enhance lipophilicity or alter electronic properties. For example, bromine’s electron-withdrawing effect could lower the carboxylic acid’s pKa compared to non-halogenated analogs .
- pKa Trends : The pKa of 7H-pyrrolo[2,3-d]pyrimidin-6-carboxylic acid (3.02) is lower than typical carboxylic acids (~4.5–5), likely due to electron-withdrawing effects from the heterocyclic core .
Biologische Aktivität
2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C8H7N3O2
- Molecular Weight : 165.16 g/mol
The structure includes a pyrrolo[2,3-b]pyridine framework, which is known for its ability to interact with various biological targets.
Synthesis
The synthesis of 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step reactions starting from readily available pyridine derivatives. Methods often include cyclization reactions and functional group modifications to achieve the desired heterocyclic structure.
Anticancer Properties
Research indicates that derivatives of 2-oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine exhibit significant anticancer activity. For instance, a study evaluated a series of pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 4h | 4T1 (breast cancer) | 7 | Induced apoptosis and inhibited migration |
| 22a | HepG2 (liver cancer) | 5 | Demonstrated strong antiproliferative effects |
| 10c | HCT-116 (colon cancer) | 12 | Less cytotoxic than doxorubicin |
These findings suggest that the compound's mechanism may involve inhibition of key signaling pathways associated with tumor growth and metastasis .
Antibacterial Activity
The compound also shows promise as an antibacterial agent. A study reported that certain pyrrole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. This suggests potential applications in treating bacterial infections .
The biological activity of 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine derivatives is often attributed to their ability to inhibit specific kinases involved in cell signaling pathways. For example, compounds targeting fibroblast growth factor receptors (FGFRs) have shown promising results in inhibiting tumor cell proliferation .
Case Studies
- Anticancer Efficacy : In a study involving various human cancer cell lines, several derivatives of the compound were tested for their antiproliferative effects. Compounds demonstrated selective activity against liver and colon cancer cells while showing low toxicity towards non-tumor cells .
- Antibacterial Evaluation : A series of newly synthesized pyrrole derivatives were evaluated against common bacterial strains. The results indicated that some compounds had enhanced antibacterial properties compared to standard antibiotics .
Q & A
Q. What are the established synthetic routes for 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid?
The synthesis of this heterocyclic compound typically involves constructing the pyrrolopyridine core followed by oxidation or functionalization. Two general strategies are derived from pyrrolopyrimidine synthesis literature:
- Route 1 : Condensation of a substituted pyrrole with a pyridine precursor. For example, urea derivatives or formamides can form amide bonds to build the pyrimidine ring .
- Route 2 : Cyclization of 4-aminopyrimidines containing a 2-oxo-ethyl substituent at the 5-position, enabling pyrrole ring closure via intramolecular condensation .
Key intermediates include ethyl esters (e.g., ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate analogs), which are hydrolyzed to carboxylic acids under basic conditions (e.g., LiOH in dioxane/methanol/water) .
Q. How can spectroscopic methods characterize this compound and its intermediates?
- NMR : The ¹H NMR spectrum will show distinct signals for the pyrrole NH (δ ~12–13 ppm), aromatic protons (δ ~7–8 ppm), and methyl/methylene groups in dihydro structures (δ ~2–3 ppm). For example, 3-methyl-pyrrolo[2,3-b]pyridine derivatives exhibit a singlet for the methyl group at δ ~2.56 ppm .
- Mass Spectrometry : ESI-MS typically confirms the molecular ion ([M+H]⁺). For instance, a derivative with molecular formula C₁₄H₁₂N₃O₃ showed [M+H]⁺ at m/z 311.1 .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry. Orthorhombic crystal systems (e.g., a = 10.2045 Å, b = 6.1282 Å) provide structural validation .
Q. What physicochemical properties are critical for experimental design?
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling reactions for functionalizing the pyrrole ring .
- Solvent Systems : Mixed solvents (e.g., dioxane/methanol/water in 3:2:1 ratio) enhance hydrolysis of esters to carboxylic acids .
- Temperature Control : Maintaining 0–5°C during sensitive steps (e.g., LiOH-mediated hydrolysis) prevents side reactions .
Q. How to resolve contradictions in spectroscopic or chromatographic data?
- Case Study : If LCMS purity (94.77%) conflicts with HPLC (97.34%), re-run analyses using orthogonal methods (e.g., HILIC vs. reversed-phase chromatography) .
- Isotopic Peaks : Check for halogenated impurities (e.g., bromine/chlorine adducts) in ESI-MS, which may skew molecular ion ratios .
- Crystallography : Use single-crystal X-ray diffraction to confirm regiochemistry when NMR is ambiguous .
Q. What computational methods predict reactivity and regioselectivity in functionalization?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic aromatic substitution sites. For example, C-4 and C-6 positions are often reactive due to electron-rich pyrrole rings .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes transition states in SNAr reactions) .
- Docking Studies : If targeting biological applications (e.g., kinase inhibition), use AutoDock Vina to assess binding affinity to active sites .
Methodological Notes
- Safety : While not consumer-focused, handle intermediates (e.g., LiOH, halogenated reagents) in fume hoods with PPE .
- Data Reproducibility : Validate synthetic steps with independent replicates and control experiments (e.g., spiking with known standards) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
